molecular formula C12H15FO2 B13449470 Tert-butyl 2-fluoro-3-methylbenzoate CAS No. 1400755-19-2

Tert-butyl 2-fluoro-3-methylbenzoate

Cat. No.: B13449470
CAS No.: 1400755-19-2
M. Wt: 210.24 g/mol
InChI Key: AKYGDXIKAFEDEC-UHFFFAOYSA-N
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Description

Tert-butyl 2-fluoro-3-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-fluoro-3-methylbenzoate typically involves the esterification of 2-fluoro-3-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2-fluoro-3-methylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-fluoro-3-methylbenzoate+water\text{2-fluoro-3-methylbenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 2-fluoro-3-methylbenzoic acid+tert-butyl alcoholacid catalyst​tert-butyl 2-fluoro-3-methylbenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to substitute the fluorine atom.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the methyl group to a carboxylic acid.

Major Products Formed

    Substitution: The major product is the corresponding substituted benzoate.

    Reduction: The major product is tert-butyl 2-fluoro-3-methylbenzyl alcohol.

    Oxidation: The major product is tert-butyl 2-fluoro-3-carboxybenzoate.

Scientific Research Applications

Tert-butyl 2-fluoro-3-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-fluoro-3-methylbenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate
  • Tert-butyl 2-bromo-3-methylbenzoate
  • Tert-butyl 2-chloro-3-methylbenzoate

Uniqueness

Tert-butyl 2-fluoro-3-methylbenzoate is unique due to the presence of a fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs with different halogens or substituents. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable in various applications.

Properties

CAS No.

1400755-19-2

Molecular Formula

C12H15FO2

Molecular Weight

210.24 g/mol

IUPAC Name

tert-butyl 2-fluoro-3-methylbenzoate

InChI

InChI=1S/C12H15FO2/c1-8-6-5-7-9(10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3

InChI Key

AKYGDXIKAFEDEC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)F

Origin of Product

United States

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